molecular formula C19H21FN2O3S B6570152 1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide CAS No. 946290-87-5

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide

Cat. No.: B6570152
CAS No.: 946290-87-5
M. Wt: 376.4 g/mol
InChI Key: FTRYWHLDQRDDSS-UHFFFAOYSA-N
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Description

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O3S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.12569187 g/mol and the complexity rating of the compound is 592. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound belongs to the class of methanesulfonamides and features a tetrahydroquinoline moiety, which is known for its diverse biological activities. The presence of a fluorine atom in the phenyl ring enhances the compound's lipophilicity and may influence its receptor binding affinity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various physiological processes. Research has indicated that it acts as an inhibitor of certain enzymes and receptors, which are pivotal in inflammatory responses and neurological pathways.

Biological Activity Overview

Recent studies have highlighted several key aspects of the biological activity of this compound:

  • Anti-inflammatory Effects : The compound has shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating autoimmune diseases.
  • Neuroprotective Properties : In preclinical models, it has demonstrated protective effects against neuronal damage, indicating a possible role in neurodegenerative disease management.
  • Antimicrobial Activity : Preliminary assessments suggest that the compound exhibits antimicrobial properties against a range of bacterial strains, warranting further investigation into its use as an antibiotic agent.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectsReference
Anti-inflammatoryInhibition of cytokines
NeuroprotectiveProtection against neuronal damage
AntimicrobialActivity against bacterial strains

Case Study: Anti-inflammatory Mechanism

A study conducted on murine models demonstrated that administration of this compound resulted in a marked reduction in inflammatory markers associated with conditions like rheumatoid arthritis. The mechanism was linked to the downregulation of RORγt (retinoic acid receptor-related orphan receptor gamma t), a critical regulator of Th17 cells implicated in autoimmune responses .

Case Study: Neuroprotective Effects

In another investigation focusing on neuroprotection, the compound was administered to models of Parkinson’s disease. Results indicated a significant reduction in dopaminergic neuron loss and improved motor function scores compared to controls. These effects were attributed to the compound's ability to modulate oxidative stress pathways .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-fluorophenyl)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)methanesulfonamide exhibit significant anticancer activity. The tetrahydroquinoline structure is known for its ability to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of tetrahydroquinoline have shown promise in targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties

Research has demonstrated that the sulfonamide group in this compound contributes to its antimicrobial properties. Sulfonamides are known for their effectiveness against a broad spectrum of bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth by interfering with folic acid synthesis, akin to traditional sulfa drugs.

Neurological Applications

The unique structural features of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their ability to cross the blood-brain barrier and modulate neurotransmitter systems. This could position the compound as a candidate for further development in treating conditions such as anxiety or depression.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored various tetrahydroquinoline derivatives, including those structurally related to our compound. The results indicated that these derivatives could significantly inhibit the proliferation of breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Case Study 2: Antimicrobial Testing

In another investigation published in Antibiotics, researchers evaluated the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited potent inhibitory effects, suggesting that modifications to the sulfonamide group can enhance antimicrobial activity.

Data Table: Summary of Research Findings

Study Application Findings Reference
Journal of Medicinal ChemistryAnticancerSignificant inhibition of MCF-7 cell proliferation
AntibioticsAntimicrobialPotent activity against Gram-positive and Gram-negative bacteria
Neuropharmacology ReviewNeurological disordersPotential modulation of neurotransmitter systems

Properties

IUPAC Name

1-(2-fluorophenyl)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S/c1-2-19(23)22-11-5-7-14-9-10-16(12-18(14)22)21-26(24,25)13-15-6-3-4-8-17(15)20/h3-4,6,8-10,12,21H,2,5,7,11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRYWHLDQRDDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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